5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Lipophilicity SAR

Select 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine for its critical 4-fluorobenzyl moiety that enhances lipophilicity (cLogP ≈1.7) and membrane permeability over non-fluorinated analogs. This scaffold is essential for focused library synthesis targeting melanoma (MDA-MB-435), leukemia (K-562), breast (T-47D), and colon (HCT-15) cancer cell lines. The benzyl spacer introduces conformational flexibility critical for binding pocket complementarity, making it non-interchangeable with directly linked aryl analogs. The primary amine enables glycosylation, amide coupling, and further derivatization for AChE inhibitor development (structurally related analogs show IC₅₀ = 1.61 µM). Ideal for SAR-driven oncology-neurochemistry intersection programs including MAO-A probe development.

Molecular Formula C9H8FN3O
Molecular Weight 193.18 g/mol
CAS No. 828911-26-8
Cat. No. B1323452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine
CAS828911-26-8
Molecular FormulaC9H8FN3O
Molecular Weight193.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NN=C(O2)N)F
InChIInChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
InChIKeyYZCYIPLTOREIPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine (CAS 828911-26-8): A 1,3,4-Oxadiazole Scaffold for Medicinal Chemistry and Chemical Biology Research


5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine (CAS 828911-26-8) is a 1,3,4-oxadiazole derivative featuring a 4-fluorobenzyl substituent at the 5-position and a primary amine at the 2-position . This compound belongs to a well-established class of five-membered heterocycles (C9H8FN3O, MW 193.18) known for their diverse pharmacological activities . The presence of the 4-fluorobenzyl group enhances lipophilicity compared to unsubstituted or non-fluorinated analogs, a property that can critically influence membrane permeability and target engagement in medicinal chemistry campaigns .

Critical Differentiation of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine: Why Structural Analogs Are Not Interchangeable


Direct substitution of 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine with other 1,3,4-oxadiazol-2-amines is scientifically unsound due to the profound impact of the 4-fluorobenzyl moiety on physicochemical and biological properties. In closely related series, minor alterations—such as replacing the 4-fluorobenzyl with a 4-fluorophenyl or 4-methoxyphenyl group—can lead to order-of-magnitude shifts in enzyme inhibition (e.g., IC₅₀ values) and antiproliferative activity [1]. Furthermore, the benzyl spacer between the oxadiazole core and the fluorophenyl ring introduces conformational flexibility not present in directly linked aryl analogs, which can be a critical determinant of binding pocket complementarity . These structural nuances directly translate to non-interchangeable performance in biochemical assays, making this specific compound indispensable for hypothesis-driven SAR exploration and reproducible research outcomes.

Quantitative Differentiation of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine: A Comparative Evidence Guide for Research Procurement


Enhanced Lipophilicity (cLogP) of 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine Versus Non-Fluorinated Analogs

The 4-fluorobenzyl substituent in the target compound confers a measurable increase in lipophilicity compared to non-fluorinated or unsubstituted phenyl analogs, a key parameter for predicting membrane permeability and target engagement . While experimental LogP data is not published for this exact compound, the cLogP value for 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine is calculated to be approximately 1.7 . In comparison, the cLogP for 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 5711-61-5) is approximately 1.3, representing a >30% relative increase in predicted lipophilicity for the fluorobenzyl derivative .

Medicinal Chemistry Lipophilicity SAR cLogP

Antiproliferative Activity of 1,3,4-Oxadiazol-2-amine Derivatives: Benchmarks for 5-(4-Fluorobenzyl) Substitution

The antiproliferative potential of the 1,3,4-oxadiazol-2-amine chemotype is well-documented. As a benchmark for this compound class, N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs have demonstrated significant growth inhibition across multiple cancer cell lines [1]. In a study of related compounds, the analog with a 4-methoxyphenyl group, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s), showed potent activity against MDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast), and HCT-15 (colon) cell lines with Growth Percent (GP) values of 15.43, 18.22, 34.27, and 39.77, respectively [1]. This class-level evidence suggests that the target compound, bearing a 4-fluorobenzyl moiety, is a logical and high-priority candidate for antiproliferative screening campaigns, with the fluorobenzyl group potentially offering a distinct lipophilicity and electronic profile compared to the methoxyphenyl analog.

Cancer Research Cytotoxicity GI50 SAR

Acetylcholinesterase (AChE) Inhibition: Comparative Activity of a Structurally Related 5-(4-Fluorophenyl) Analog

The 1,3,4-oxadiazole core is a privileged scaffold for the development of acetylcholinesterase (AChE) inhibitors. A highly relevant, structurally similar compound, N-(1,3,4,6-tetra-O-benzyl-2-deoxy-β-D-glucopyranosyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole-2-amine (6i), exhibits potent AChE inhibition with an IC₅₀ of 1.61 ± 0.34 µM [1]. This serves as a direct comparator, demonstrating that the presence of a 4-fluorophenyl moiety—closely related to the 4-fluorobenzyl group in the target compound—is associated with significant AChE inhibitory activity. While the target compound lacks the glycosyl substituent, the shared fluorinated aromatic ring suggests it may also interact with the AChE active site, positioning it as a valuable synthon for generating focused libraries of novel AChE inhibitors.

Neuroscience Alzheimer's Disease AChE Inhibitor IC50

Enzymatic Activity of 1,3,4-Oxadiazol-2-amines: Contextualizing Potential for Dual MAO-A Inhibition and Anticancer Activity

Recent studies on 1,3,4-oxadiazol-2-amine derivatives demonstrate their potential as dual-function agents. A series of synthesized compounds showed promising inhibition of tumor cell proliferation and demonstrated high docking scores against the human MAO-A enzyme [1]. While specific IC₅₀ values for the target compound are not available, this class-level evidence establishes a baseline for activity. The 4-fluorobenzyl group in the target compound is expected to enhance binding affinity through additional hydrophobic and potential π-stacking interactions with aromatic residues in the MAO-A active site, as inferred from molecular docking studies of analogous fluorinated oxadiazoles [2].

Neurochemistry MAO-A Inhibition Molecular Docking Cytotoxicity

High-Impact Research Applications for 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine: Where This Scaffold Excels


Medicinal Chemistry: Lead Optimization for Anticancer Agents Targeting Solid and Hematological Tumors

Procure this compound as a core scaffold for synthesizing focused libraries aimed at melanoma (MDA-MB-435), leukemia (K-562), breast (T-47D), and colon (HCT-15) cancers. The well-documented antiproliferative activity of structurally related 1,3,4-oxadiazol-2-amines against these specific cell lines [1] provides a strong, data-driven rationale for exploring the 4-fluorobenzyl analog. Its enhanced lipophilicity (cLogP ≈ 1.7) compared to methoxyphenyl analogs (cLogP ≈ 1.3) may lead to improved cellular uptake and differentiated biological profiles, justifying its selection for SAR campaigns.

Chemical Biology: Development of Novel Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Disease Research

Utilize this compound as a key intermediate for the synthesis of novel AChE inhibitors. The potent activity (IC₅₀ = 1.61 ± 0.34 µM) of a closely related 5-(4-fluorophenyl) analog [2] establishes a clear precedent for the fluorinated aromatic motif. The target compound's primary amine offers a versatile handle for further derivatization, such as glycosylation or amide coupling, to explore the SAR landscape of this chemotype for Alzheimer's disease therapeutics.

Pharmaceutical R&D: Exploration of Dual MAO-A and Cytotoxic Activity for Multi-Target Drug Discovery

Leverage this compound in programs investigating the intersection of oncology and neurochemistry. The demonstrated ability of 1,3,4-oxadiazol-2-amine derivatives to both inhibit tumor cell proliferation and interact with the MAO-A enzyme [3] makes this specific fluorinated derivative a valuable tool. Its 4-fluorobenzyl group is predicted to enhance binding interactions, making it a strategic choice for developing multi-target ligands or chemical probes to study MAO-A's role in cancer biology.

Academic Research: Structure-Activity Relationship (SAR) Studies on Fluorinated Heterocycles

Employ this compound in fundamental academic research to systematically investigate the influence of the 4-fluorobenzyl substituent on the physicochemical and biological properties of the 1,3,4-oxadiazole core. It serves as a well-defined, commercially available building block for comparing lipophilicity, hydrogen-bonding capacity, and biological activity against non-fluorinated, phenyl, and methoxyphenyl analogs , contributing to a deeper understanding of fluorine's role in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.